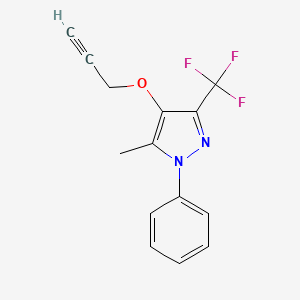

5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTP is a pyrazole derivative that is structurally similar to other compounds that have been found to have pharmacological properties.

Aplicaciones Científicas De Investigación

Fragment-Based Lead Discovery

Research has identified analogs of pyrazole derivatives as novel, low molecular weight inhibitors of protein kinase B (PKB), leveraging fragment-based screening techniques. These studies demonstrate the utility of such compounds in the rapid development of potent and ligand-efficient analogs through structure-based design, supported by protein-ligand structure determinations. This application underscores the potential of pyrazole derivatives in therapeutic interventions targeting PKB, a critical player in cellular pathways related to cancer and other diseases (Saxty et al., 2007).

Supramolecular Chemistry and Host-Guest Interactions

Studies on pyrazole ester derivatives have explored their affinity and stability towards acetone molecules, evidenced by NMR and cyclic voltammetric titration. These investigations highlight the compound's role as a receptor for acetone, facilitated by specific intermolecular interactions such as hydrogen bonding and C-H⋯π interactions. Such findings have implications for the design of new molecular recognition systems and sensors (Tewari et al., 2014).

Structural and Spectral Investigations

Research combining experimental and theoretical studies has been conducted on biologically important pyrazole-4-carboxylic acid derivatives. These studies encompass synthetic routes, characterization through NMR and FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Theoretical investigations such as density functional theory (DFT) calculations provide insights into the molecule's electronic structure, including HOMO-LUMO energy levels. This comprehensive approach aids in understanding the structural, electronic, and thermal properties of pyrazole derivatives, relevant for their application in various biological and chemical contexts (Viveka et al., 2016).

Antimicrobial Agent Development

The design and synthesis of pyrazole derivatives have been pursued for their potential as antimicrobial agents. By employing strategies such as the Vilsmeier–Haack reaction approach, researchers have developed compounds exhibiting broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This line of research opens avenues for the development of new therapeutic agents against various bacterial and fungal infections (Bhat et al., 2016).

Novel Synthesis Approaches

Innovative synthetic methodologies for pyrazoles, featuring functionalized side chains and varied substituents, demonstrate the versatility of these compounds in organic synthesis. Such methods facilitate the preparation of pyrazoles with specific functional groups, enabling their application in the development of ligands for metal coordination, highlighting their utility in catalysis and material science (Grotjahn et al., 2002).

Propiedades

IUPAC Name |

5-methyl-1-phenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c1-3-9-20-12-10(2)19(11-7-5-4-6-8-11)18-13(12)14(15,16)17/h1,4-8H,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFPZEWUWAICHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)OCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2758191.png)

![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758195.png)

![6-Chloro-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2758198.png)

![Methyl 2-(4-chlorophenyl)-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}acetate](/img/structure/B2758199.png)

![N-(2-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2758200.png)

![8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2758201.png)

![1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2758202.png)

![Ethyl 4-(6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2758203.png)

![N-[(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2758204.png)

![1-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-cyclohexylpyrazine-2,3-dione](/img/structure/B2758205.png)

![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2758208.png)